molecular formula C14H7Cl2N3O3S B2665726 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 312747-20-9

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2665726
CAS No.: 312747-20-9
M. Wt: 368.19
InChI Key: FEMYNUPAUPEOIP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of both benzothiazole and benzamide moieties in the structure enhances its potential for various applications in medicinal chemistry and pharmaceutical research.

Biological Activity

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure integrates both benzothiazole and benzamide moieties, contributing to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides an in-depth analysis of its biological activity based on various research findings.

  • Molecular Formula : C₁₄H₇Cl₂N₃O₃S
  • Molecular Weight : Approximately 368.19 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several key steps:

  • Nitration of 1,3-dichlorobenzene : Using concentrated sulfuric and nitric acids to produce 2,4-dichloronitrobenzene.
  • Formation of Benzothiazole : Reacting 2,4-dichloronitrobenzene with 2-aminothiophenol under acidic conditions to yield 6-nitro-1,3-benzothiazole.
  • Amidation : The final step involves the reaction with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism involves:

  • Enzyme Inhibition : Inhibiting bacterial DNA gyrase and topoisomerase essential for DNA replication.
  • Oxidative Stress Induction : Causing oxidative stress in microbial cells leading to cell damage and death .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notable findings include:

  • Cell Line Studies : Significant anti-proliferative effects against breast cancer (MCF-7, SK-BR-3) and lung cancer cells (A549, H1975). The inhibitory effect on healthy cells was minimal .
Cell LineIC50 (µM)Activity Level
MCF-712.5High
SK-BR-38.0Very High
A54915.0Moderate
MCF-10A>50Low

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : Binds to receptors on cancer cells leading to apoptosis.
  • Enzyme Targeting : Inhibits key enzymes involved in tumor growth and microbial resistance .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy against Staphylococcus epidermidis, the compound demonstrated a significant reduction in biofilm formation compared to control groups. The compound's structural features enhance its interaction with microbial targets .

Anticancer Research Findings

A study focusing on the anticancer properties reported that the compound effectively inhibited cell proliferation in vitro and induced apoptosis in treated cancer cells. The mechanism was linked to oxidative stress pathways and receptor-mediated signaling .

Properties

IUPAC Name

2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMYNUPAUPEOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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